N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]oxolane-2-carboxamide
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Overview
Description
N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]oxolane-2-carboxamide is a heterocyclic compound that features a pyrazole ring, a cyano group, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]oxolane-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with cyanoacetic acid in the presence of a base to form the intermediate, which is then reacted with oxolane-2-carboxylic acid under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the cyano group or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups .
Scientific Research Applications
N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]oxolane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism by which N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]oxolane-2-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like 1-phenyl-1H-pyrazole and its derivatives share structural similarities.
Oxolane Derivatives: Compounds containing the oxolane ring, such as oxolane-2-carboxylic acid derivatives
Uniqueness
N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]oxolane-2-carboxamide is unique due to the combination of the pyrazole ring, cyano group, and oxolane ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .
Properties
IUPAC Name |
N-[cyano-(1-phenylpyrazol-4-yl)methyl]oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c17-9-14(19-16(21)15-7-4-8-22-15)12-10-18-20(11-12)13-5-2-1-3-6-13/h1-3,5-6,10-11,14-15H,4,7-8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIYXXSUXYUMNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC(C#N)C2=CN(N=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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